molecular formula C12H26 B14538216 2,2,3,3,4,5-Hexamethylhexane CAS No. 62185-12-0

2,2,3,3,4,5-Hexamethylhexane

Cat. No.: B14538216
CAS No.: 62185-12-0
M. Wt: 170.33 g/mol
InChI Key: IFHVEHXJQMYGHH-UHFFFAOYSA-N
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Description

2,2,3,3,4,5-Hexamethylhexane is a highly branched alkane with the molecular formula C₁₂H₂₄. Its structure features six methyl groups attached to a hexane backbone at positions 2, 2, 3, 3, 4, and 3. This extensive branching reduces molecular symmetry and surface area, leading to distinct physical and chemical properties compared to linear or less-branched alkanes.

Properties

CAS No.

62185-12-0

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

2,2,3,3,4,5-hexamethylhexane

InChI

InChI=1S/C12H26/c1-9(2)10(3)12(7,8)11(4,5)6/h9-10H,1-8H3

InChI Key

IFHVEHXJQMYGHH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)C(C)(C)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,5-Hexamethylhexane can be achieved through various organic synthesis methods. One common approach involves the hydrogenation of a precursor compound, such as 2,2,3,3,4,5-Hexamethylhexene, using hydrogen gas (H₂) in the presence of a suitable catalyst . The reaction conditions typically include elevated temperatures and pressures to facilitate the hydrogenation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for efficient hydrogenation under controlled conditions, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4,5-Hexamethylhexane primarily undergoes reactions typical of alkanes, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

    Substitution: Halogenation reactions typically use halogens (Cl₂, Br₂) in the presence of light or a catalyst to initiate the reaction.

Major Products Formed

Scientific Research Applications

2,2,3,3,4,5-Hexamethylhexane has various applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,3,3,4,5-Hexamethylhexane in chemical reactions involves the interaction of its branched alkane structure with various reagents. The molecular targets and pathways depend on the specific reaction being studied. For example, in oxidation reactions, the methyl groups may be selectively oxidized to form alcohols or acids .

Comparison with Similar Compounds

Structural and Molecular Properties

The following table summarizes key structural features and molecular data for 2,2,3,3,4,5-hexamethylhexane and related compounds:

Compound Name Molecular Formula Branching Pattern Molecular Weight (g/mol) CAS Number
This compound C₁₂H₂₄ 6 methyl groups on hexane backbone 168.33 Not explicitly provided
2,2,3,5-Tetramethylhexane C₁₀H₂₂ 4 methyl groups 142.28 52897-09-3
2,3,3,4-Tetramethylhexane C₁₀H₂₂ 4 methyl groups 142.28 52897-10-6
2,3,5-Trimethylhexane C₉H₂₀ 3 methyl groups 128.26 1069-53-0

Key Observations :

  • Increased branching in this compound reduces its ability to pack efficiently in the solid/liquid phase, lowering melting and boiling points compared to less-branched isomers .
  • The molecular weight of hexamethylhexane is higher than tetramethylhexanes, but its extensive branching may offset typical trends in physical properties (e.g., lower boiling point despite higher molecular weight).

Physical Properties

Experimental data for tetramethylhexanes and trimethylhexanes provide insights into the expected behavior of hexamethylhexane:

Compound Name Boiling Point (K) Enthalpy of Vaporization (kJ/mol)
2,2,3,5-Tetramethylhexane 421.6–422 45.2
2,3,3,4-Tetramethylhexane 437.74 46.4
2,3,5-Trimethylhexane Not provided Not provided

Analysis :

  • Boiling Points : The boiling point of 2,3,3,4-tetramethylhexane (437.74 K) is higher than that of 2,2,3,5-tetramethylhexane (421.6–422 K), likely due to differences in branching symmetry and intermolecular interactions . For hexamethylhexane, the additional methyl groups may further reduce boiling points below 420 K, assuming similar branching effects dominate over molecular weight.
  • Enthalpy of Vaporization : The lower enthalpy of vaporization in 2,2,3,5-tetramethylhexane (45.2 kJ/mol vs. 46.4 kJ/mol for 2,3,3,4-tetramethylhexane) reflects weaker intermolecular forces due to increased branching . Hexamethylhexane is expected to follow this trend, with even lower values.

Challenges in Property Calculation

Highly branched alkanes like hexamethylhexane pose challenges for computational models. notes that pentamethylheptanes and hexamethylhexane may exhibit discrepancies between calculated and observed properties due to "less typical application of the modes" in predictive algorithms . This suggests experimental validation is critical for accurate data.

Functionalized Analogues

  • 2,3,3,4,4,5-Hexamethylhexane-2-thiol : A sulfur-containing derivative (tert-dodecylmercaptan, CAS 25103-58-6) shares structural similarities but introduces a thiol group, drastically altering reactivity and polarity . Its density (0.858–0.860 g/mL) and molecular weight (202.40 g/mol) highlight the impact of functional groups on properties.

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